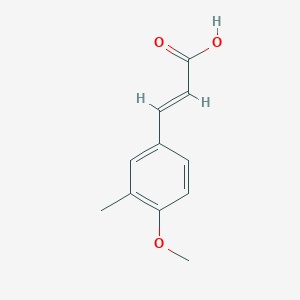

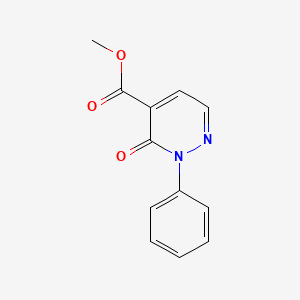

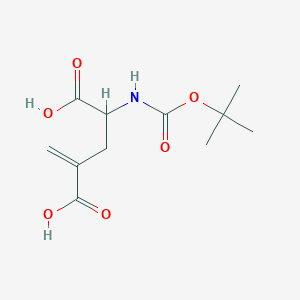

![molecular formula C9H10N2O B3109758 2-[(2-Hydroxyethyl)amino]benzonitrile CAS No. 175666-56-5](/img/structure/B3109758.png)

2-[(2-Hydroxyethyl)amino]benzonitrile

Vue d'ensemble

Description

“2-[(2-Hydroxyethyl)amino]benzonitrile” is a chemically stable compound . It readily forms salts when it encounters acid and can be oxidized to nitrogen oxide by oxidants . The substance is easily soluble in common organic solvents but hardly soluble in low-polarity solvents, and it is insoluble in water .

Synthesis Analysis

The compound “2-[(2-Hydroxyethyl)amino]benzonitrile” can be synthesized from 4-[hydroxymethyl(methyl)amino]benzaldehyde and propanedinitrile . This synthesis results in a low molecular weight fluorescent material with efficient solid-state emission and electroluminescence properties .Physical And Chemical Properties Analysis

“2-[(2-Hydroxyethyl)amino]benzonitrile” is a chemically stable compound . It is easily soluble in common organic solvents but hardly soluble in low-polarity solvents, and it is insoluble in water .Applications De Recherche Scientifique

Antiarrhythmic and Antihypertensive Activities

2-[(2-Hydroxyethyl)amino]benzonitrile and its derivatives have been explored for their potential in cardiovascular treatments, particularly in antiarrhythmic and antihypertensive applications. For instance, derivatives of this compound have shown potent antiarrhythmic activity against both aconitine-induced arrhythmias in mice and ischemia-induced arrhythmias in rats. These compounds work by reducing the fast inward sodium current in cardiac cells, a mechanism characteristic of class I antiarrhythmic action (Campbell et al., 1986). Additionally, certain analogs of 2-[(2-Hydroxyethyl)amino]benzonitrile have been synthesized and shown to possess antihypertensive activity when administered orally to spontaneously hypertensive rats, with activity levels comparable to known antihypertensive drugs (Cassidy et al., 1992).

Anticonvulsant Properties

The anticonvulsant properties of 2-[(2-Hydroxyethyl)amino]benzonitrile derivatives have also been investigated. These compounds have shown efficacy against various models of experimental epilepsy, suggesting their potential as anticonvulsant agents. The presence of certain substituents, such as thiocarbonyl groups at specific positions, can enhance the anticonvulsant effect of these compounds (Sarro et al., 2003).

Cognitive Enhancement

Some 2-[(2-Hydroxyethyl)amino]benzonitrile derivatives have been identified as potent H3 receptor antagonists, showing significant cognition and attention-enhancing properties in animal models. These findings support the potential use of these compounds in treating cognitive dysfunction (Cowart et al., 2005).

Antilipidaemic and Antioxidative Effects

Derivatives of 2-[(2-Hydroxyethyl)amino]benzonitrile have been studied for their metabolism in animals, revealing pathways that could be relevant to their antilipidaemic and antioxidative activities. For example, the metabolism of diethyl 4-[(4-bromo-2-cyanophenyl)-carbamoyl]benzylphosphonate in rats has provided insights into its potential antilipidaemic activity (Morioka et al., 1996).

Histone Deacetylase Inhibition

New 2-aminobenzamide-type histone deacetylase (HDAC) inhibitors, featuring a 2-[(2-Hydroxyethyl)amino]benzonitrile moiety, have been synthesized and shown to inhibit the growth of cancer cells by affecting cellular acetylation levels, providing a potential pathway for cancer treatment (Kiyokawa et al., 2010).

Propriétés

IUPAC Name |

2-(2-hydroxyethylamino)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-7-8-3-1-2-4-9(8)11-5-6-12/h1-4,11-12H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEHXPNLWJUOJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Hydroxyethyl)amino]benzonitrile | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

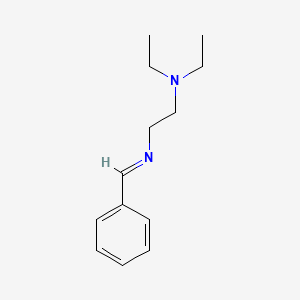

![(E)-N-[2-methyl-2-(phenylsulfanyl)propylidene]hydroxylamine](/img/structure/B3109711.png)

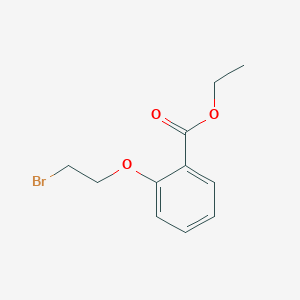

![5-tert-Butylbenzo[b]thiophene](/img/structure/B3109717.png)

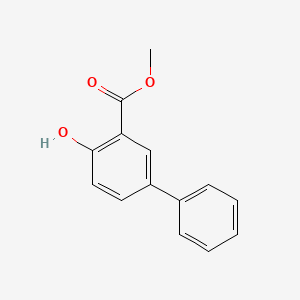

![3-Tert-butoxycarbonylamino-1,3,4,5-tetrahydrobenzo[b][1,4]diazepin-2-one](/img/structure/B3109741.png)

![5-bromo-1,3,3-trimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3109752.png)